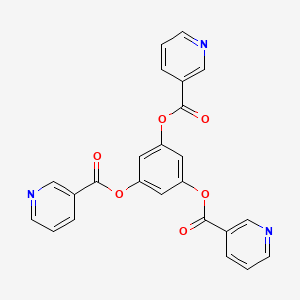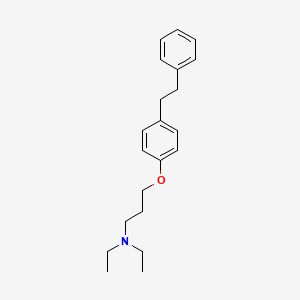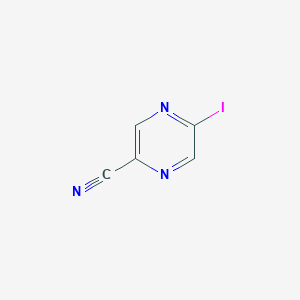
1,3,7-Triethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Triethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of three ethyl groups attached to the naphthalene ring at positions 1, 3, and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triethylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the regioselectivity and prevent over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7-Triethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro-1,3,7-Triethylnaphthalene, Tetrahydro-1,3,7-Triethylnaphthalene
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1,3,7-Triethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,7-Triethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups on the naphthalene ring can influence its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,7-Trimethylnaphthalene
- 1,3,5-Triethylnaphthalene
- 1,4,6-Triethylnaphthalene
Uniqueness
1,3,7-Triethylnaphthalene is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting point, and interaction with other molecules, making it valuable for specific applications.
Propiedades
Número CAS |
926378-35-0 |
|---|---|
Fórmula molecular |
C16H20 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1,3,7-triethylnaphthalene |
InChI |
InChI=1S/C16H20/c1-4-12-7-8-15-10-13(5-2)9-14(6-3)16(15)11-12/h7-11H,4-6H2,1-3H3 |
Clave InChI |
DQOGELDOGPHXCL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C(C=C2C=C1)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)
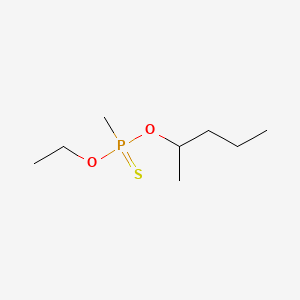
![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)
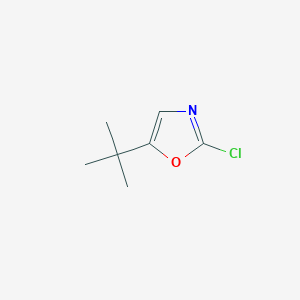

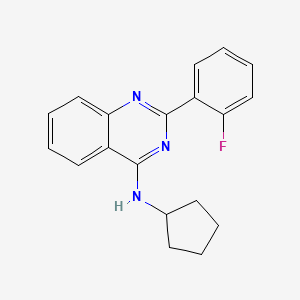
![2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
![3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14169543.png)
